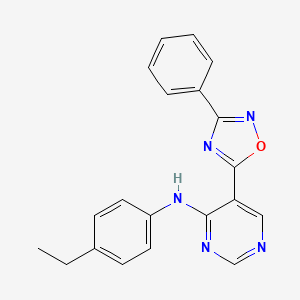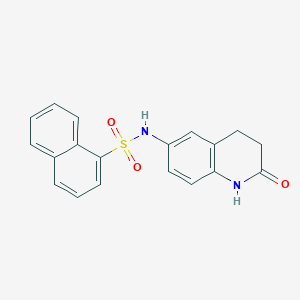
1-(4-Ethoxyphenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethoxyphenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an ethoxyphenyl group, a furan ring, and a thiomorpholine moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced through the reaction of 4-ethoxyphenol with an appropriate halogenating agent, such as thionyl chloride, to form 4-ethoxyphenyl chloride.
Introduction of the Furan Ring: The furan ring can be introduced through a coupling reaction between the ethoxyphenyl intermediate and a furan derivative, such as 2-furylboronic acid, using a palladium-catalyzed Suzuki coupling reaction.
Formation of the Thiomorpholine Moiety: The thiomorpholine ring can be synthesized through the reaction of an appropriate amine with a thiol, followed by cyclization.
Final Coupling to Form the Urea Derivative: The final step involves the coupling of the thiomorpholine-furan intermediate with an isocyanate derivative to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.
Substitution: Sodium hydride, alkyl halides, and other nucleophiles.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Ethoxyphenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cell surface receptors, leading to changes in cellular signaling pathways.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
1-(4-Ethoxyphenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea: Similar structure but with a methoxy group instead of an ethoxy group, which may result in different chemical properties and reactivity.
1-(4-Ethoxyphenyl)-3-(2-(thiomorpholinoethyl)urea: Lacks the furan ring, which may affect its biological activity and applications.
1-(4-Ethoxyphenyl)-3-(2-(furan-2-yl)ethyl)urea: Lacks the thiomorpholine moiety, which may influence its chemical stability and reactivity.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-2-24-16-7-5-15(6-8-16)21-19(23)20-14-17(18-4-3-11-25-18)22-9-12-26-13-10-22/h3-8,11,17H,2,9-10,12-14H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKYHOYCMWSLPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC(C2=CC=CO2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-(ethylsulfanyl)benzoate](/img/structure/B2448370.png)
![Methyl 4-[(4-ethylphenyl)amino]-8-methoxyquinoline-2-carboxylate](/img/structure/B2448371.png)



![Methyl (E)-4-oxo-4-[3-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]propylamino]but-2-enoate](/img/structure/B2448378.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethoxyphenyl)(methyl)amino]acetamide](/img/structure/B2448382.png)

![Methyl({2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl})amine hydrochloride](/img/structure/B2448385.png)
![2-{2-[(dimethylsulfamoyl)amino]ethyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2448387.png)
![1-methyl-3-(3-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2448390.png)
![N-(6-nitrobenzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2448391.png)
